

# Comprehensive Application Notes and Protocols: Trimyrustin in Advanced Drug Delivery Systems

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## Compound Focus: Trimyrustin

CAS No.: 555-45-3

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## Introduction to Trimyrustin in Pharmaceutical Applications

**Trimyrustin**, chemically known as glycerol trimyrystate, is a saturated triglyceride that has emerged as a **critical lipid excipient** in modern drug delivery systems. This versatile compound, naturally abundant in **nutmeg seeds**, **coconut oil**, and **palm kernel oil**, possesses ideal thermal and physicochemical properties that make it particularly suitable for pharmaceutical applications, especially in the development of **solid lipid nanoparticles (SLNs)**. The growing interest in **trimyrustin** stems from its **biocompatibility**, **biodegradability**, and capacity to enhance the bioavailability of challenging therapeutic agents, including poorly soluble drugs and fragile biologics.

The significance of **trimyrustin** in drug delivery has expanded considerably as formulators seek alternatives to traditional polymer-based systems. With the pharmaceutical industry increasingly focusing on **targeted therapy** and **personalized medicine**, lipid-based nanocarriers have gained prominence for their ability to improve drug solubility, modify release profiles, and reduce side effects. **Trimyrustin**-based SLNs represent an advanced class of **colloidal drug carriers** that combine the advantages of various delivery systems while avoiding some limitations of polymeric nanoparticles, emulsions, and liposomes. These attributes position

**trimyristin** as a valuable material in the formulator's toolkit for addressing contemporary drug delivery challenges.

## Fundamental Characteristics of Trimyristin

### Chemical and Physical Properties

**Trimyristin** possesses distinctive **physicochemical characteristics** that directly influence its performance in pharmaceutical formulations. With a **molecular formula** of  $C_{45}H_{86}O_6$  and a **molecular weight** of 723.18 g/mol, this symmetrical triglyceride consists of three myristic acid chains esterified to a glycerol backbone [1]. The compound typically presents as a **white to yellowish-gray solid** at room temperature with a characteristic **melting point** between 55-60°C, which is particularly advantageous for the production of solid lipid nanoparticles [1] [2]. This thermal property allows for processing at moderately elevated temperatures while ensuring solid-state stability at physiological conditions.

The **crystalline behavior** of **trimyristin** significantly influences drug encapsulation and release profiles. **Trimyristin** exhibits polymorphic forms, with the  $\beta$ -form being the most stable crystalline structure [2]. This crystalline arrangement contributes to its **insolubility in water** while maintaining good solubility in organic solvents such as ethanol, acetone, chloroform, diethyl ether, and benzene [2]. The compound's **high purity grade** ( $\geq 95\%$  by GC) available commercially ensures consistent performance in pharmaceutical applications, with recommended storage at 0-8°C to maintain stability [1].

### Material Classification and Natural Sources

**Trimyristin** is classified as a **saturated fat** that occurs naturally in several plant sources, making it both **abundant and renewable**. The primary natural sources include **nutmeg seeds** (*Myristica fragrans*), where it constitutes 20-25% of the dried mass, as well as **coconut oil**, **palm kernel oil**, and **babassu oil** [3] [2]. This wide availability supports its sustainable use in pharmaceutical applications. In nutmeg, **trimyristin** exists as the principal component of **nutmeg butter** (fixed oil), which can contain up to 73% **trimyristin** along with myristic acid (~8%) [4].

In pharmaceutical regulation, **trimyristin** is recognized as an **excipient** (pharmacologically inactive substance) and has been established as a **pharmaceutical primary standard** [3] [5]. Its status as a **Generally Recognized as Safe (GRAS)** material by regulatory agencies facilitates its inclusion in approved formulations. The compound's **natural origin** and **metabolic pathway** similar to dietary lipids contribute to its excellent safety profile, minimizing toxicity concerns associated with synthetic carriers. These attributes make **trimyristin** particularly attractive for developing drug delivery systems intended for chronic administration or sensitive patient populations.

## Trimyristin in Solid Lipid Nanoparticles (SLNs)

### Rationale for SLN Development

**Solid lipid nanoparticles** represent an advanced generation of **submicron colloidal carriers** that have gained significant attention for their ability to improve the delivery of challenging pharmaceutical compounds. **Trimyristin**-based SLNs particularly excel in addressing several critical formulation challenges, including **poor aqueous solubility**, **rapid metabolism**, and **low oral bioavailability** of many modern therapeutic agents. The unique architecture of SLNs consists of a solid lipid core stabilized by surfactants, creating a system that effectively encapsulates both hydrophilic and hydrophobic compounds while providing controlled release capabilities [6].

The selection of **trimyristin** as a matrix material for SLNs offers distinct advantages over alternative lipids. Its **defined melting behavior** (56-57°C) enables processing under mild thermal conditions without compromising the stability of heat-sensitive active ingredients [5] [2]. Furthermore, the **crystalline structure** of **trimyristin** can be modulated to influence drug loading and release kinetics. Compared to polymer-based nanoparticles, **trimyristin** SLNs demonstrate **superior biocompatibility** and avoid the toxicity concerns associated with some synthetic polymers. These systems also benefit from **scalable manufacturing processes** using established techniques such as high-pressure homogenization, which facilitates translational development from laboratory to industrial production [6].

### Composition and Formulation Considerations

**Trimyristin**-based SLNs require careful optimization of their **compositional parameters** to achieve desired performance characteristics. The core formulation typically consists of **trimyristin** as the **primary solid lipid**, complemented by **stabilizing surfactants** that prevent particle aggregation and control surface properties. Common surfactant systems include **poloxamer 407**, **soybean lecithin**, **phosphatidylcholine**, and **sodium cholate**, selected based on their hydrophilic-lipophilic balance (HLB) and compatibility with the intended route of administration [1] [7].

Table 1: Typical Composition of **Trimyristin**-Based Solid Lipid Nanoparticles

Component	Function	Concentration Range	Common Examples
<b>Trimyristin</b>	Matrix lipid	1.0-10.0% w/v	Primary solid phase
<b>Surfactant</b>	Stabilizer	0.5-5.0% w/v	Poloxamer 407, Lecithin, Polysorbates
<b>Co-surfactant</b>	Stabilizer	0.1-2.0% w/v	Sodium cholate, Taurocholate
<b>Active Agent</b>	Therapeutic payload	Variable	Proteins, small molecules, peptides

The **ratio of lipid to surfactant** significantly influences critical quality attributes including **particle size**, **polydispersity index**, and **drug loading efficiency**. Higher surfactant concentrations generally yield smaller particles but may affect membrane permeability and in vivo performance. Additionally, the incorporation of **co-surfactants** or **cosolvents** can optimize the interface between the lipid core and aqueous phase, further enhancing formulation stability. For specialized applications, **surface modifiers** such as polyethylene glycol (PEG) derivatives can be incorporated to impart **stealth properties** and prolong systemic circulation, while **targeting ligands** may be conjugated for site-specific delivery [6].

## Therapeutic Applications and Performance Data

### Protein and Peptide Delivery

**Trimyristin**-based SLNs have demonstrated remarkable efficacy in enhancing the **oral bioavailability** of therapeutic proteins and peptides, which traditionally face significant challenges including enzymatic degradation and poor intestinal permeability. In a pivotal study investigating **salmon calcitonin** delivery, **trimyristin** SLNs achieved an **exceptional association efficiency** of approximately 86% for the peptide drug [7]. The resulting nanoparticles exhibited a **mean diameter** of 200 nm with a **spheroid morphology** and smooth surface, as confirmed by cryo-SEM and AFM characterization.

The pharmacological performance of these calcitonin-loaded SLNs was evaluated in a rat model, where a dose of 500 IU/kg administered orally **reduced basal blood calcium levels** by up to 20%, sustaining this **hypocalcemic effect** over 8 hours [7]. This sustained pharmacological activity demonstrates the ability of **trimyristin** SLNs to protect the encapsulated peptide from gastric degradation while facilitating intestinal absorption. The in vitro release studies further confirmed that calcitonin release occurred gradually over 8 hours under both simulated gastric and intestinal pH conditions, supporting the formulation's suitability for oral administration [7]. These findings establish **trimyristin** as a highly promising material for oral delivery of biologics that would otherwise require parenteral administration.

## Small Molecule Delivery

Beyond biologics, **trimyristin** SLNs effectively encapsulate and enhance the delivery of **small molecule therapeutics**, particularly those with challenging physicochemical properties. Research has demonstrated successful incorporation of **camptothecin**—a potent but poorly water-soluble antitumor agent—into **PEGylated cationic SLNs** composed of **trimyristin**, hydrogenated soybean phosphatidylcholine, poloxamer 188, stearylamine, and gelucire 53/10 [8]. These surface-modified nanoparticles exhibited a **pH-dependent release profile**, with approximately 20% higher drug release observed at pH 5.5 compared to physiological pH 7.4, suggesting potential for **tumor-targeted delivery** leveraging the acidic microenvironment of malignant tissues [8].

The **cytotoxic efficacy** of **trimyristin**-based formulations has been further enhanced through strategic drug combinations. In one innovative approach, **doxorubicin** was paired with **docosahexaenoic acid (DHA)** in **trimyristin** SLNs, leveraging the synergistic effect between the chemotherapeutic agent and the sensitizing fatty acid [8]. This combination resulted in a **threefold increase** in cytotoxicity against A549 lung cancer cells compared to free drug combinations, with confocal microscopy and flow cytometry confirming enhanced cellular uptake. The formulation demonstrated **pH-responsive release**, with 73% of doxorubicin

released within 1 hour at acidic pH versus only 38% at physiological pH, further highlighting the potential for tumor-selective drug delivery [8].

Table 2: Performance Summary of **Trimyristin**-Based Drug Delivery Systems

Active Pharmaceutical Ingredient	Particle Size (nm)	Encapsulation Efficiency	Pharmacological Outcome
Salmon Calcitonin	200 ± 25 nm	~86%	20% reduction in blood calcium sustained over 8h
Doxorubicin with DHA	94-113 nm	36-100% (concentration-dependent)	3-fold increase in cytotoxicity vs. free drug
Camptothecin in PEG-SLNs+	Not specified	Not specified	pH-dependent release (20% higher at pH 5.5)

## Experimental Protocols

### Preparation of Trimyristin SLNs for Protein Delivery

The following protocol details the preparation of **trimyristin-based solid lipid nanoparticles** for the encapsulation of salmon calcitonin, adapted from the method validated in biomedical nanotechnology research [7]. This procedure employs a **double emulsion (w/o/w) technique** optimized for hydrophilic macromolecules.

#### Materials:

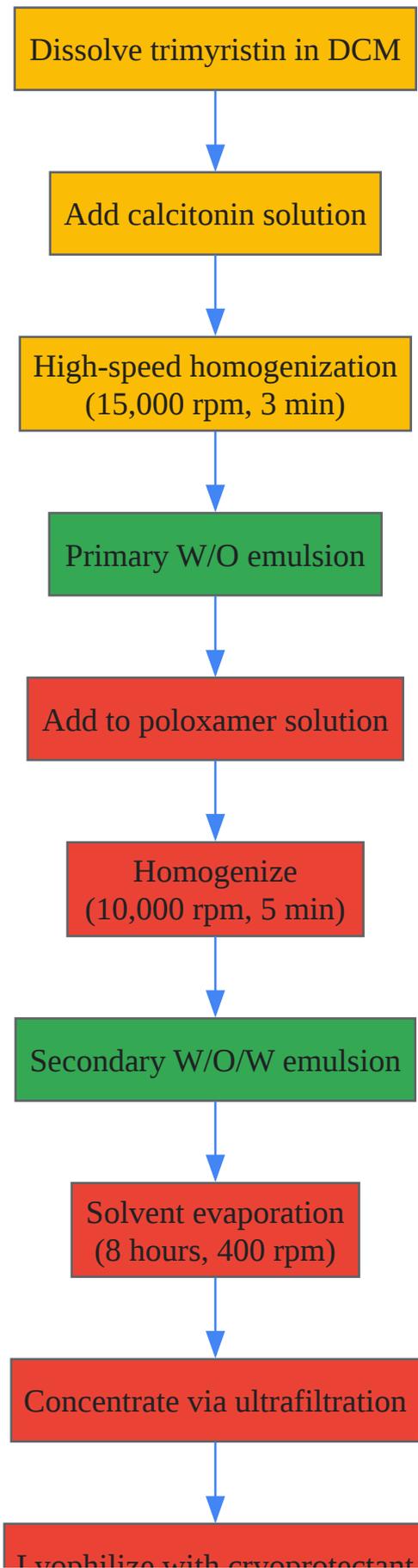
- **Trimyristin** (≥95% purity, CAS 555-45-3)
- Poloxamer 407
- Salmon calcitonin
- Dichloromethane (HPLC grade)
- Purified water
- Dialysis membrane (MWCO 12-14 kDa)

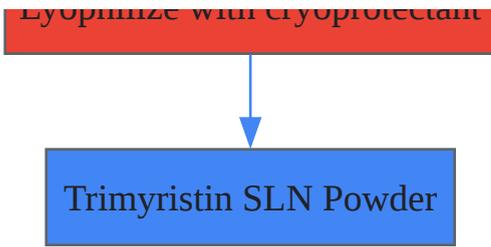
#### Methodology:

- **Primary emulsion formation:** Dissolve 100 mg **trimyristin** in 5 mL dichloromethane. Add 1 mL aqueous solution containing 0.5 mg salmon calcitonin to the organic phase. Homogenize using a **high-speed homogenizer** at 15,000 rpm for 3 minutes in an ice bath to form the primary w/o emulsion.
- **Secondary emulsion formation:** Add the primary emulsion to 20 mL of aqueous solution containing 1% w/v poloxamer 407. Homogenize at 10,000 rpm for 5 minutes to form the w/o/w double emulsion.
- **Solvent evaporation:** Stir the double emulsion continuously at 400 rpm for 8 hours at room temperature to allow complete evaporation of the organic solvent.
- **Particle concentration:** Concentrate the resulting nanoparticle suspension using **ultrafiltration** with a 100 kDa molecular weight cut-off membrane.
- **Lyophilization:** Add 5% w/v cryoprotectant (trehalose or mannitol) to the concentrated suspension and freeze-dry for 48 hours to obtain a free-flowing powder.

#### Critical Quality Parameters:

- Mean particle size:  $200 \pm 25$  nm
- Polydispersity index:  $<0.25$
- Association efficiency:  $\sim 86\%$
- Zeta potential: -25 to -35 mV





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## Characterization Techniques for Trimyristin SLNs

Comprehensive characterization of **trimyristin**-based SLNs is essential for **quality assurance** and **performance prediction**. The following analytical procedures should be implemented:

### Particle Size and Zeta Potential Analysis:

- Utilize **dynamic light scattering** with a 90° detection angle for size measurements
- Perform analysis in triplicate with appropriate dilution
- Determine zeta potential using **laser Doppler electrophoresis** with field strength of 20 V/cm
- Report values as mean ± standard deviation (n=3)

### Morphological Evaluation:

- **Cryo-SEM**: Rapidly vitrify sample in slushed nitrogen, fracture, and sputter-coat with platinum before imaging at 5-15 kV
- **Atomic Force Microscopy**: Use tapping mode with silicon cantilevers (spring constant 40 N/m) on mica substrate

### Encapsulation Efficiency Determination:

- Separate unencapsulated drug via **ultracentrifugation** at 100,000 × g for 45 minutes
- Collect supernatant and quantify free drug content using **HPLC** with C18 column
- Calculate encapsulation efficiency:  $EE\% = \frac{\text{Total drug} - \text{Free drug}}{\text{Total drug}} \times 100$

### In Vitro Release Studies:

- Use **dialysis method** with appropriate molecular weight cut-off membrane
- Maintain sink conditions in receptor medium
- Sample at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours)
- Analyze drug content by **validated analytical method**

## Regulatory and Quality Considerations

### Pharmaceutical Standards and Quality Control

**Trimyristin** intended for pharmaceutical applications must conform to established **quality standards** and **regulatory requirements**. The compound is recognized as a **pharmaceutical primary standard** by the European Pharmacopoeia (EP), with specified reference materials available for quality control testing [5]. According to EP specifications, **trimyristin** should have a **melting point** between 56-57°C and a **purity**  $\geq 95\%$  when determined by gas chromatography [1] [5]. These specifications ensure batch-to-batch consistency and reproducible performance in final dosage forms.

Rigorous **quality control protocols** should be implemented throughout the SLN manufacturing process. Critical quality attributes that require monitoring include **particle size distribution**, **polydispersity index**, **zeta potential**, **drug content**, **encapsulation efficiency**, and **in vitro release profile**. Additionally, **sterility testing** and **endotoxin limits** must be established for parenteral products. The **storage conditions** for **trimyristin** raw material should be maintained at 0-8°C as recommended, while finished SLN formulations may require **lyophilized storage** with appropriate cryoprotectants to ensure long-term stability [1].

### Stability and Compatibility Considerations

The **solid-state stability** of **trimyristin** contributes significantly to the shelf-life of SLN formulations. However, potential **polymorphic transitions** in the crystalline structure during storage could potentially lead to **drug expulsion** from the lipid matrix. This phenomenon can be mitigated through careful **formulation optimization** and **storage condition control**. Additionally, compatibility studies should confirm that **trimyristin** does not interact adversely with encapsulated active ingredients or excipients in the formulation.

The **metabolic fate** of **trimyristin** follows natural lipid pathways, being hydrolyzed by **lipases** to glycerol and myristic acid, both of which are normal dietary components [2]. This inherent biodegradability minimizes concerns about long-term accumulation. However, comprehensive **toxicological evaluation** of final formulations remains necessary, particularly for novel drug products. Appropriate **in vitro cytotoxicity screening** using relevant cell lines and subsequent **in vivo toxicity studies** in appropriate animal models should be conducted to establish safety profiles for specific administrative routes and dosing regimens.

## Conclusion and Future Perspectives

**Trimyristin** has established itself as a **versatile lipid matrix** with demonstrated utility in advanced drug delivery systems, particularly solid lipid nanoparticles. Its **favorable physicochemical properties**, **natural abundance**, and **regulatory acceptance** position it as a valuable excipient for enhancing the delivery of challenging therapeutic agents. The experimental data summarized in these application notes confirm that **trimyristin**-based SLNs can significantly improve the **oral bioavailability** of peptides like salmon calcitonin and provide **pH-responsive release** for chemotherapeutic agents, highlighting their potential for specialized therapeutic applications.

Future research directions for **trimyristin** in drug delivery include exploration of **hybrid nanostructures** such as nanostructured lipid carriers (NLCs) that combine solid and liquid lipids to further enhance drug loading capacity. Additionally, surface engineering approaches to create **targeted delivery systems** with ligands for specific tissues or cells represent a promising avenue for precision medicine. The continued investigation of **trimyristin** in **combination therapies**, where the lipid matrix itself may exert complementary pharmacological effects as seen with docosahexaenoic acid, also merits further attention. As pharmaceutical technology advances, **trimyristin**-based delivery systems will likely play an increasingly important role in addressing formulation challenges associated with new therapeutic modalities, including nucleic acid-based medicines and personalized cancer therapies.

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## References

1. Trimyristin [chemimpex.com]
2. Trimyristin [en.wikipedia.org]
3. : What is it and where is it used? Trimyristin [drugs.com]
4. Chemical diversity and pharmacological significance of the ... [pmc.ncbi.nlm.nih.gov]

5. EP Reference Standard CAS 555-45-3 Sigma Aldrich Trimyrustin [sigmaaldrich.cn]
6. Trimyrustin - an overview | ScienceDirect Topics [sciencedirect.com]
7. Improving oral absorption of Salmon calcitonin by ... [pubmed.ncbi.nlm.nih.gov]
8. Trimyrustin - an overview [sciencedirect.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Trimyrustin in Advanced Drug Delivery Systems]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b545909#trimyrustin-drug-delivery-applications]

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